(2,4-Difluorobenzyl)hydrazine hydrochloride

Medicinal Chemistry Chemical Biology Compound Management

SAR campaigns requiring regiospecific fluorinated benzylhydrazine scaffolds often face supply gaps for high-purity, substitution-defined building blocks. (2,4-Difluorobenzyl)hydrazine hydrochloride solves this: • 2,4-Difluoro motif: Optimized LogP (~1.6) enhances CNS-penetrant and anticancer candidate design vs. mono-fluoro or unsubstituted analogs. • Hydrazine·HCl handle: Directly forms hydrazones and N-heterocycles; monohydrochloride salt balances solubility and stability for in vitro assays. • Supply: ≥97% purity, stored 2-8°C under N₂. Ships ambient globally for reproducible synthesis.

Molecular Formula C7H9ClF2N2
Molecular Weight 194.61
CAS No. 1446360-19-5
Cat. No. B591517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorobenzyl)hydrazine hydrochloride
CAS1446360-19-5
Molecular FormulaC7H9ClF2N2
Molecular Weight194.61
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CNN.Cl
InChIInChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H
InChIKeyPRPUGLGWIQTLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Difluorobenzyl)hydrazine HCl – Overview


(2,4-Difluorobenzyl)hydrazine hydrochloride (CAS 1446360-19-5) is a fluorinated benzylhydrazine derivative, C7H9ClF2N2 (MW 194.61), commonly supplied as a crystalline solid with purities ≥95-97% . It serves as a versatile intermediate in medicinal chemistry and agrochemical research, with the 2,4-difluoro substitution pattern on the benzyl ring and the hydrazine hydrochloride salt form providing a specific balance of lipophilicity (consensus LogP ~1.6) and aqueous solubility .

(2,4-Difluorobenzyl)hydrazine HCl vs. Generic Alternatives


Simple substitution with unsubstituted benzylhydrazine or mono-fluorinated analogs (e.g., 4-fluorobenzylhydrazine) alters key physicochemical properties—lipophilicity, electronic distribution, and solubility—that critically impact binding affinity, metabolic stability, and synthetic utility. The 2,4-difluoro pattern, specifically, enhances potency in various biological targets compared to non-fluorinated or mono-fluorinated congeners, while the monohydrochloride salt form provides a different solubility and handling profile than the dihydrochloride [1].

Key Evidence for (2,4-Difluorobenzyl)hydrazine HCl


Monohydrochloride vs. Dihydrochloride Solubility

The monohydrochloride salt of (2,4-difluorobenzyl)hydrazine (MW 194.61) exhibits a distinct solubility profile compared to the dihydrochloride salt (MW 231.07), with the monohydrochloride providing a balance between aqueous solubility and organic solvent compatibility, which is advantageous for many synthetic and biological assay conditions .

Medicinal Chemistry Chemical Biology Compound Management

Lipophilicity Optimization for CNS Permeability

Calculated partition coefficients (LogP) for (2,4-difluorobenzyl)hydrazine hydrochloride indicate a consensus LogP of 1.61 . This value lies within the optimal range for oral bioavailability and CNS penetration (typically LogP 1-3) and is notably higher than unsubstituted benzylhydrazine (calculated LogP ~0.6), suggesting improved membrane permeability and target engagement for 2,4-difluoro-substituted derivatives .

ADME CNS Drug Discovery Physicochemical Profiling

Storage Stability Conditions

Vendor specifications for (2,4-difluorobenzyl)hydrazine hydrochloride recommend storage at 2-8°C under an inert atmosphere to maintain ≥97% purity . In contrast, the free base form (CAS 627076-28-2) is often stored at ambient temperature but may require handling under nitrogen due to its higher reactivity . The hydrochloride salt provides a more stable, solid form with a defined shelf-life under these conditions.

Compound Stability Biobanking Long-term Storage

Enhanced Potency via Fluorination

Class-level evidence indicates that the 2,4-difluorobenzyl moiety, when incorporated into hydrazine derivatives, is associated with improved potency in certain biological assays. For example, in MAO-B inhibition, 3',4'-difluorobenzyl-substituted compounds achieve IC50 values of 0.32 μM, demonstrating the beneficial effect of the difluoro pattern [1]. While direct head-to-head data for (2,4-difluorobenzyl)hydrazine hydrochloride is absent from public literature, this SAR trend supports its selection over non-fluorinated analogs for exploring related targets .

Anticancer MAO-B Inhibition Structure-Activity Relationship

Applications of (2,4-Difluorobenzyl)hydrazine HCl


Lead Optimization for CNS & Oncology

The favorable LogP (1.61) and the 2,4-difluoro substitution pattern make this compound a valuable building block for designing CNS-penetrant small molecules and anticancer agents. Its use in synthesizing hydrazones and heterocycles is supported by its physicochemical profile and the established SAR of fluorinated benzylhydrazines .

Probe Development with Defined Solubility

The monohydrochloride salt offers a practical balance of solubility and stability, making it suitable for preparing stock solutions for in vitro assays. The compound's well-defined storage requirements (2-8°C, inert atmosphere) ensure reproducibility in probe synthesis and biological evaluation .

Fluorinated Pesticide Intermediate Synthesis

As a fluorinated benzylhydrazine, this compound is a key intermediate in the preparation of agrochemicals, particularly those requiring enhanced metabolic stability and bioavailability. The 2,4-difluoro motif is a common feature in modern pesticide design [1].

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